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molecular formula C9H10ClNO B1329463 N-(3-Chloro-2-methylphenyl)acetamide CAS No. 7463-35-6

N-(3-Chloro-2-methylphenyl)acetamide

Cat. No. B1329463
M. Wt: 183.63 g/mol
InChI Key: NALGTKRTIJHBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04218464

Procedure details

141 g. of 3-chloro-2-methylaniline (1 mol.) was added to a stirred mixture of 200 ml. of acetic acid and 102 g. (1 mol.) of acetic anhydride and heated to 95° C. for approximately one hour. The mixture was poured into water and filtered to give 3-chloro-2-methylacetanilide.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:10](O)(=[O:12])[CH3:11].C(OC(=O)C)(=O)C>O>[CH3:9][C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][C:10]([CH3:11])=[O:12]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1Cl)NC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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